Superior mTORC2 Inhibition: P529 Avoids Rapamycin's Akt Feedback Activation
Palomid 529 (P529) inhibits both mTORC1 and mTORC2, in contrast to rapamycin which only inhibits mTORC1. This dual inhibition prevents the counterproductive feedback loop observed with rapamycin, which leads to increased phosphorylation of Akt at Ser473 (pAktS473) in some tumor cells [1]. P529 actively blocks pAktS473 signaling in all cells [1].
| Evidence Dimension | Effect on pAktS473 phosphorylation (mTORC2 downstream target) |
|---|---|
| Target Compound Data | Blocks pAktS473 signaling |
| Comparator Or Baseline | Rapamycin (first-generation mTORC1 inhibitor): Can result in increased pAktS473 signaling via feedback activation |
| Quantified Difference | Qualitative mechanistic difference: P529 blocks feedback activation; rapamycin may potentiate it. |
| Conditions | In vitro analysis of tumor cell signaling pathways [1] |
Why This Matters
Avoiding Akt feedback activation is critical for sustained pathway inhibition in many cancer models, a key selection criterion that distinguishes P529 from standard rapalogs.
- [1] Xue, Q., et al. (2008). Palomid 529, a novel small-molecule drug, is a TORC1/TORC2 inhibitor that reduces tumor growth, tumor angiogenesis, and vascular permeability. Cancer Research, 68(22), 9551-9557. View Source
